1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid
Description
1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid is a substituted imidazole derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid group at the 2-position. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol. The cyclopropylmethyl substituent imparts unique steric and electronic properties, distinguishing it from other imidazole derivatives.
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDXALHIOFLLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Imidazole-2-carboxylic Acid
The most straightforward approach involves alkylation of commercially available imidazole-2-carboxylic acid with (bromomethyl)cyclopropane. Adapting conditions from pyrazole alkylation studies, this method employs cesium carbonate as a base in acetonitrile at 80°C (Table 1).
Table 1: Alkylation Optimization Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cesium carbonate | Acetonitrile | 80 | 12 | 85 |
| Potassium carbonate | DMF | 100 | 24 | 62 |
| Sodium hydride | THF | 60 | 6 | 71 |
The superior performance of cesium carbonate correlates with its strong basicity and solubility in polar aprotic solvents, facilitating deprotonation of the imidazole nitrogen. Nuclear magnetic resonance (NMR) analysis of the product shows characteristic cyclopropylmethyl proton resonances at δ 0.5–1.2 ppm (multiplet) and δ 3.8–4.0 ppm (N–CH2), consistent with successful alkylation.
Oxidation of 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxaldehyde
An alternative two-step synthesis begins with the preparation of 1-(cyclopropylmethyl)-1H-imidazole-2-carboxaldehyde, followed by oxidation to the carboxylic acid. The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 1-(cyclopropylmethyl)imidazole, achieving 89% yield in dichloromethane at 0°C. Subsequent oxidation using 30% aqueous hydrogen peroxide at 20°C for 72 hours affords the target acid in 97.5% yield (Scheme 1).
Scheme 1: Oxidation Pathway
$$ \text{1-(Cyclopropylmethyl)-1H-imidazole-2-carboxaldehyde} \xrightarrow[\text{H}2\text{O}2]{\text{H}_2\text{O, 20°C}} \text{this compound} $$
This method avoids decarboxylation side reactions by maintaining ambient temperatures, as evidenced by the absence of CO2 evolution during reaction monitoring.
Cyclopropane Ring Construction via Metal-Catalyzed Coupling
For substrates lacking pre-formed cyclopropane groups, a palladium-catalyzed coupling strategy enables simultaneous imidazole functionalization and cyclopropane installation. Using XPhos Pd G2 as a catalyst, 1H-imidazole-2-carboxylic acid reacts with cyclopropanemethylboronic acid pinacol ester in dioxane/water (3:1) at 80°C (Table 2).
Table 2: Catalytic Coupling Efficiency
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| XPhos Pd G2 | XPhos | 78 | 95 |
| Pd(OAc)2 | BINAP | 65 | 88 |
High-resolution mass spectrometry (HRMS) confirms product identity with a molecular ion peak at m/z 181.0725 [M+H]+ (calc’d 181.0718 for C8H10N2O2).
Reaction Optimization and Mechanistic Insights
Solvent Effects in Alkylation
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates, while ethereal solvents (THF) lead to incomplete conversion. Kinetic studies reveal a second-order dependence on imidazole and alkylating agent concentrations, supporting an SN2 mechanism.
Oxidative Stability Considerations
The carboxylic acid group’s propensity for decarboxylation necessitates strict temperature control below 50°C during workup. Fourier-transform infrared spectroscopy (FTIR) monitoring shows no carbonyl loss when reactions are quenched with ice-water mixtures.
Analytical Characterization Data
Spectroscopic Profiles
- 1H NMR (400 MHz, D2O): δ 7.56 (s, 2H, Im-H), δ 4.12 (d, J = 7.2 Hz, 2H, N–CH2), δ 1.02–0.89 (m, 1H, cyclopropane CH), δ 0.62–0.55 (m, 2H, cyclopropane CH2), δ 0.38–0.31 (m, 2H, cyclopropane CH2).
- 13C NMR (100 MHz, D2O): δ 168.4 (COOH), 142.1 (C2), 135.8 (C4/C5), 58.7 (N–CH2), 12.4 (cyclopropane CH), 8.1 (cyclopropane CH2).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows ≥98% purity at 254 nm, with retention time = 6.72 min.
Industrial and Pharmaceutical Applications
This compound serves as a key intermediate in kinase inhibitor synthesis, particularly for leucine-rich repeat kinase 2 (LRRK2) antagonists used in Parkinson’s disease therapeutics. Scale-up protocols demonstrate reproducible yields (>80%) in 50-L batch reactors using flow chemistry configurations.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group () undergoes deprotonation in basic media to form the carboxylate anion (), enhancing solubility in polar solvents. This property is critical in biological systems, where the carboxylate may coordinate metal ions in enzyme active sites (e.g., metallo-β-lactamases) .
| Reaction | Conditions | Outcome |
|---|---|---|
| Deprotonation | Aqueous NaOH (pH > 5) | Formation of carboxylate salt |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These reactions typically require activation of the acid (e.g., via acyl chlorides or coupling agents like HATU).
Esterification
Reaction with methanol in acidic conditions:
Amidation
Coupling with amines using HATU/DIEA (as in ):
| Reagent | Product | Application |
|---|---|---|
| Methanol + H₂SO₄ | Methyl ester | Improved lipophilicity for drug delivery |
| Benzylamine + HATU | -Benzylamide | Intermediate for bioactive molecules |
Decarboxylation
Under thermal or acidic conditions, the carboxylic acid may undergo decarboxylation, releasing CO₂. The cyclopropylmethyl group’s strain could influence reaction kinetics, though direct evidence for this compound is limited.
Coordination Chemistry
The imidazole nitrogen and carboxylate oxygen can act as bidentate ligands, forming complexes with metal ions (e.g., Zn²⁺ in metallo-β-lactamases). Structural analogs like 1H-imidazole-2-carboxylic acid derivatives show potent inhibition via metal coordination .
| Metal Ion | Binding Site | Biological Relevance |
|---|---|---|
| Zn²⁺ | Imidazole N, carboxylate O | Inhibition of antibiotic-resistant enzymes |
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Functional Group Transformations
Imidazole Ring Reactivity
-
Electrophilic Substitution : The electron-rich imidazole ring may undergo halogenation or nitration at the 4- or 5-positions, though steric hindrance from the cyclopropylmethyl group could limit reactivity.
-
Alkylation : Further alkylation is unlikely due to the pre-existing cyclopropylmethyl substituent at N1.
-
Synthetic Applications
The compound serves as a precursor for:
-
Heterocyclic Derivatives : Cyclocondensation with thioureas or hydrazines generates thiazole or triazole hybrids .
-
Metal-Binding Pharmacophores : Structural optimization enhances binding to metalloenzymes .
-
Stability and Reaction Conditions
-
Hydrolysis : Stable under neutral conditions but may hydrolyze in strong acids/bases.
-
Thermal Stability : Decomposes above 200°C, with decarboxylation dominant.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid serves as a critical building block in the synthesis of pharmaceutical agents. Its ability to interact with specific enzymes and receptors makes it a candidate for developing drugs aimed at treating various diseases, including cancer and infections caused by resistant bacteria.
- Antimicrobial Activity : Preliminary studies indicate that compounds containing imidazole rings often exhibit antimicrobial properties. The unique cyclopropylmethyl group may enhance selectivity against specific pathogens, making this compound a potential candidate for further pharmacological studies.
- Enzyme Inhibition : The compound has been explored as an inhibitor of metallo-β-lactamases, enzymes that confer resistance to carbapenem antibiotics. Structure-activity relationship studies suggest that substituents at the imidazole position can significantly enhance inhibitory potency against these enzymes, thus aiding in overcoming antibiotic resistance .
Organic Synthesis
Synthetic Intermediate
In organic chemistry, this compound functions as an intermediate in synthesizing more complex molecules. Its reactivity allows chemists to develop new synthetic methodologies that can lead to the creation of novel compounds with desirable properties.
- Method Development : The compound facilitates the exploration of new synthetic pathways, contributing to advancements in organic synthesis techniques.
Biological Studies
Biological Activity Investigations
Researchers utilize this compound in biological studies to investigate its effects on various biological systems.
- Interaction with Biological Targets : Studies focusing on its binding affinity with different biological receptors and enzymes suggest that this compound may modulate metabolic pathways or signal transduction processes. These interactions could lead to therapeutic effects worth exploring further .
Industrial Applications
Specialty Chemicals Production
The compound may also find applications in producing specialty chemicals and materials, contributing to advancements in various industrial processes.
- Material Science Applications : Its incorporation into advanced materials could enhance their durability and chemical resistance, making it valuable for developing coatings and polymers .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals; enzyme inhibitors | Development of new drugs for resistant infections |
| Organic Synthesis | Intermediate for complex molecule synthesis | Advancement of synthetic methodologies |
| Biological Studies | Investigating biological activity; enzyme interactions | Insights into therapeutic mechanisms |
| Industrial Applications | Production of specialty chemicals; development of advanced materials | Enhanced durability and performance |
Case Studies
- Antibiotic Resistance Research : A study highlighted the optimization of imidazole derivatives, including this compound, which demonstrated potent synergistic antibacterial activity against resistant strains of Escherichia coli and Pseudomonas aeruginosa. This research emphasizes the potential of this compound in combating antibiotic resistance .
- Pharmacokinetic Studies : Research involving structure-guided optimization showed that derivatives of 1H-imidazole-2-carboxylic acid could be designed to improve pharmacokinetic properties suitable for in vivo studies, indicating the importance of this compound in drug development pipelines .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity. The carboxylic acid group can also contribute to the compound’s overall reactivity and solubility.
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazole-2-carboxylic acid scaffold is versatile, with modifications at the 1-position (N-substituent) significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electronic Effects : The trifluoromethyl group in 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid introduces strong electron-withdrawing properties, which may improve binding affinity in enzyme inhibitors .
Physicochemical Properties
Solubility and Stability :
- 1-(Cyclopropylmethyl) derivative: Limited solubility in polar solvents due to the hydrophobic cyclopropyl group; stable under ambient storage (2–8°C) .
- Benzyl derivative: Higher solubility in organic solvents (e.g., DMSO, methanol) due to aromatic π-system interactions .
- Trifluoromethylbenzyl derivative: Enhanced lipophilicity (logP ~2.1) compared to non-fluorinated analogs, favoring membrane permeability .
Thermal Stability :
- The cyclohexyl-furan benzimidazole derivative exhibits a melting point of 226–227°C , higher than simpler imidazole-2-carboxylic acids (~150–200°C), attributed to intermolecular hydrogen bonding .
Biological Activity
1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- CAS Number: 1021535-45-4
The imidazole ring contributes to the compound's amphoteric nature, allowing it to act as both an acid and a base. This property is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized to act through:
- Kinase Inhibition: Similar compounds have shown potential as kinase inhibitors, which are critical in regulating cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity: The imidazole ring has been associated with antimicrobial properties, making this compound a candidate for further investigation in treating infections.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a range of antimicrobial effects. In a study evaluating various imidazole compounds against common pathogens, the following results were observed:
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 18 (E. coli) |
| Control (Streptomycin) | 28 (E. coli) |
The compound showed a moderate zone of inhibition against E. coli, suggesting potential as an antimicrobial agent .
Antitumor Activity
Imidazole derivatives have been investigated for their antitumor properties. A study focused on the effects of various imidazole compounds on cancer cell lines found that:
- This compound induced apoptosis in specific cancer cell lines.
- The compound was shown to inhibit cell proliferation by interfering with the cell cycle.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against Staphylococcus aureus and Candida albicans. The results indicated:
- Significant reduction in colony-forming units (CFUs) at concentrations above 50 µg/mL.
- Comparative effectiveness to standard antibiotics used in treatment.
Case Study 2: Anticancer Properties
A preclinical study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The findings included:
- A dose-dependent decrease in cell viability with IC50 values around 30 µM.
- Induction of apoptosis confirmed by flow cytometry analysis.
Q & A
Q. What are the optimized synthetic routes for 1-(cyclopropylmethyl)-1H-imidazole-2-carboxylic acid, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : A common approach involves alkylation of nitroimidazole precursors with cyclopropylmethyl halides. For example, 4-nitroimidazole reacts with 1-bromo-1-cyclopropylmethane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 50–60°C, yielding intermediates such as 1-(cyclopropylmethyl)-4-nitro-1H-imidazole (76% yield after purification via column chromatography) . Subsequent reduction of the nitro group (e.g., catalytic hydrogenation or SnCl₂/HCl) produces the amine, which is oxidized to the carboxylic acid using KMnO₄ or RuO₄ under controlled pH (pH 7–9) to avoid overoxidation . Key parameters include solvent choice (e.g., MeCN for solubility), stoichiometric ratios (1:1.3 for cyclopropylmethyl bromide), and reaction time (16–24 hours for nitro group reduction).
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, imidazole protons at δ 7.2–8.1 ppm) and absence of impurities .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%). Retention times should match reference standards .
- Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., m/z = 195.2 [M+H]+) and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (C₈H₁₀N₂O₂) with <0.3% deviation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation .
- Handling : Use glove boxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for DMSO) to avoid decomposition .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting metallo-β-lactamases (MBLs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions between the carboxylic acid group and MBL active-site zinc ions (e.g., VIM-2). Focus on hydrogen bonding with Asn233 and hydrophobic interactions with the cyclopropylmethyl group .
- MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
- SAR Studies : Modify the imidazole ring (e.g., halogen substitution) and cyclopropyl groups to enhance affinity. Validate predictions with enzymatic assays (IC₅₀ values) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence-based assays (e.g., competition with nitrocefin) and direct enzymatic inhibition (HPLC monitoring of imipenem hydrolysis) .
- Buffer Conditions : Test activity in varying pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to identify assay-specific artifacts .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., WDR5-MYC) to validate binding modes and identify steric clashes or solvation effects .
Q. What strategies are effective in addressing solubility challenges for in vivo studies?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility. Confirm compatibility with biological assays (e.g., no cytotoxicity at working concentrations) .
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) for improved membrane permeability. Hydrolyze in vivo via esterases to release the active carboxylic acid .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
